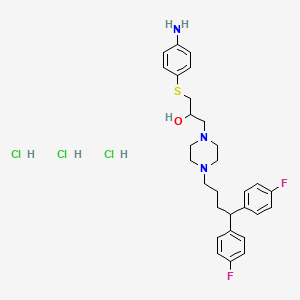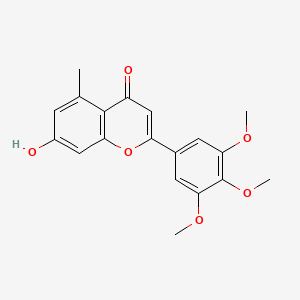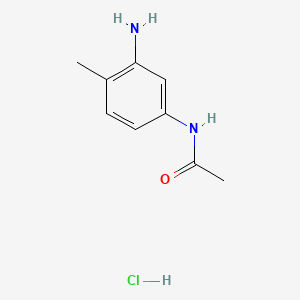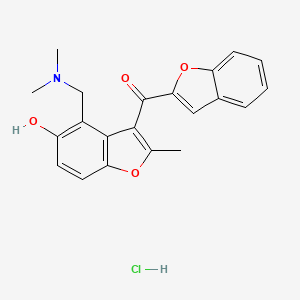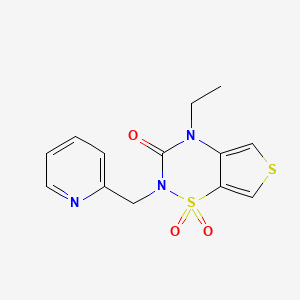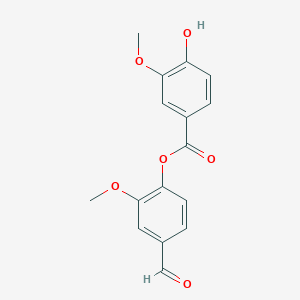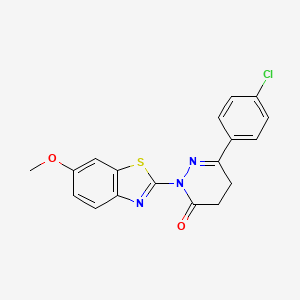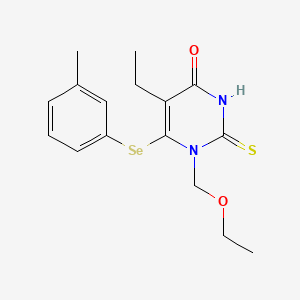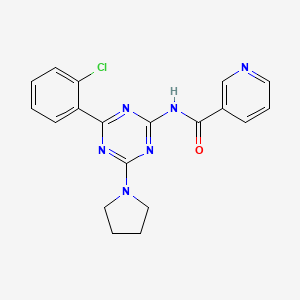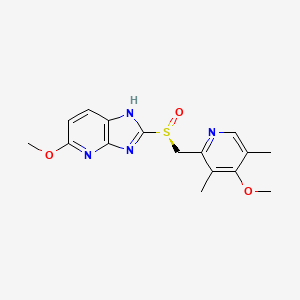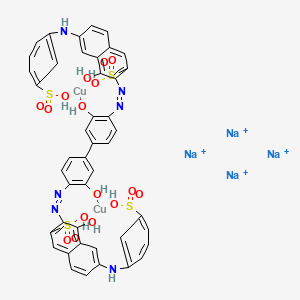
Tetrasodium (mu-((3,3'-((3,3'-dihydroxy(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(4-hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonato))(8-)))dicuprate(4-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium (mu-((3,3’-((3,3’-dihydroxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(4-hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonato))(8-)))dicuprate(4-) is a complex organic compound known for its vibrant color properties. It is commonly used as a dye, particularly in textile and paper industries. The compound’s structure includes multiple azo groups, which are responsible for its intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium (mu-((3,3’-((3,3’-dihydroxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(4-hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonato))(8-)))dicuprate(4-) involves several steps:
Diazotization: The process begins with the diazotization of aromatic amines to form diazonium salts.
Coupling Reaction: These diazonium salts are then coupled with compounds containing hydroxyl or amino groups to form azo dyes.
Complex Formation: The resulting azo dyes are complexed with copper ions to form the final tetrasodium compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process typically involves:
Batch Processing: Reactants are added in a controlled manner to large reaction vessels.
Purification: The product is purified through filtration and washing to remove impurities.
Drying: The final product is dried and processed into a usable form.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium (mu-((3,3’-((3,3’-dihydroxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(4-hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonato))(8-)))dicuprate(4-) undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized, leading to changes in its color properties.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens, sulfonating agents.
Major Products
Oxidation: Leads to the formation of quinones and other oxidized derivatives.
Reduction: Produces aromatic amines.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
Tetrasodium (mu-((3,3’-((3,3’-dihydroxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(4-hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonato))(8-)))dicuprate(4-) has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying azo dye chemistry and complexation reactions.
Biology: Employed in staining techniques for microscopy due to its intense color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in textile and paper industries for dyeing purposes.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo groups in the compound can undergo various chemical transformations, which are utilized in different applications. The molecular targets and pathways involved include:
Metal Complexation: The compound forms stable complexes with metal ions, which can be used in various industrial processes.
Coloration: The azo groups are responsible for the compound’s intense color, making it useful in dyeing applications.
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium (mu-((3,3’-((3,3’-dihydroxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(4-hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonato))(8-)))dicuprate(4-)
- Tetrasodium (mu-((3,3’-((3,3’-dihydroxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(4-hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonato))(8-)))dicuprate(4-)
Uniqueness
The uniqueness of tetrasodium (mu-((3,3’-((3,3’-dihydroxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(4-hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonato))(8-)))dicuprate(4-) lies in its specific structure, which allows it to form stable complexes with metal ions and exhibit intense coloration. This makes it particularly valuable in industrial dyeing processes and scientific research.
Properties
CAS No. |
74432-30-7 |
|---|---|
Molecular Formula |
C44H32Cu2N6Na4O16S4+4 |
Molecular Weight |
1248.1 g/mol |
IUPAC Name |
tetrasodium;copper;4-hydroxy-3-[[2-hydroxy-4-[3-hydroxy-4-[[1-hydroxy-3-sulfo-7-(3-sulfoanilino)naphthalen-2-yl]diazenyl]phenyl]phenyl]diazenyl]-6-(3-sulfoanilino)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C44H32N6O16S4.2Cu.4Na/c51-37-15-23(9-13-35(37)47-49-41-39(69(61,62)63)17-25-7-11-29(21-33(25)43(41)53)45-27-3-1-5-31(19-27)67(55,56)57)24-10-14-36(38(52)16-24)48-50-42-40(70(64,65)66)18-26-8-12-30(22-34(26)44(42)54)46-28-4-2-6-32(20-28)68(58,59)60;;;;;;/h1-22,45-46,51-54H,(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66);;;;;;/q;;;4*+1 |
InChI Key |
NGHXBPYBWHPKKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)O)N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C(C=C7C=CC(=CC7=C6O)NC8=CC(=CC=C8)S(=O)(=O)O)S(=O)(=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Cu].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


